1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one is a fluorinated aromatic ketone with a bromine substituent on the propanone chain. Its structure features two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3,5-positions of the phenyl ring and a bromine atom at the third carbon of the propanone chain.
Properties
Molecular Formula |
C11H7BrF6O |
|---|---|
Molecular Weight |
349.07 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O/c12-2-1-9(19)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H2 |
InChI Key |
MZBXXDBAISVZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce the corresponding alcohol .
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings
Electron-Withdrawing vs. Electron-Donating Substituents
- The bis(trifluoromethyl) groups in the target compound and 85068-34-4 strongly withdraw electron density from the aromatic ring, enhancing the electrophilicity of the ketone carbonyl group. This contrasts with bis(methylthio) substituents in 1806540-10-2, which donate electron density via sulfur lone pairs, reducing electrophilicity .
- The 4-bromophenyl groups in 54523-47-6 provide moderate electron withdrawal, less pronounced than CF₃ but sufficient to influence reactivity in substitution reactions .
Bromine Position and Reactivity
- In contrast, bromine in 54523-47-6 is on the aromatic ring, favoring electrophilic aromatic substitution or cross-coupling reactions .
Chain Length and Steric Effects
- The propan-1-one backbone in the target compound and 85068-34-4 offers a linear structure, while propan-2-one (e.g., 54523-47-6) introduces a branched ketone. This affects steric accessibility and may influence reaction pathways .
Physical Properties
- The bis(trifluoromethyl) group increases molecular weight and lipophilicity compared to analogs like 711-33-1 (single CF₃). This likely reduces solubility in polar solvents but enhances stability under acidic conditions .
- The brominated analogs (target compound and 1806540-10-2) exhibit higher molar masses and densities compared to non-brominated derivatives, as seen in 1806540-10-2’s predicted density of 1.45 g/cm³ .
Biological Activity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its complex structure, which includes trifluoromethyl groups on a phenyl ring and a bromopropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 413.2 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈BrF₆O |
| Molecular Weight | 413.2 g/mol |
| Functional Groups | Trifluoromethyl, Bromopropanone |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- The compound's structure allows it to penetrate bacterial membranes effectively due to its lipophilic nature.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on several cancer cell lines:
- IC₅₀ Values : The compound exhibited IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, potentially through the activation of caspase pathways .
Enzyme Inhibition
The bromopropanone moiety in this compound suggests potential for enzyme inhibition:
- The electrophilic nature of the bromine atom allows it to interact with nucleophilic sites in enzymes, which could disrupt critical biological processes.
- Further biochemical assays are necessary to elucidate specific enzyme targets and the overall mechanism of action.
Study 1: Antimicrobial Efficacy
In a study focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations as low as 0.5 µg/mL for certain strains, outperforming several known antibiotics .
Study 2: Anticancer Properties
Another investigation assessed the anticancer effects on MCF-7 cells. The study found that treatment with the compound led to significant cell death and increased levels of apoptotic markers compared to untreated controls. The findings suggest that modifications to the chemical structure could enhance potency further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
